![molecular formula C24H28ClN3O4 B1663653 吉维诺司盐酸盐 CAS No. 199657-29-9](/img/structure/B1663653.png)
吉维诺司盐酸盐
科学研究应用
Cancer Treatment
1.1 Glioblastoma Therapy
Givinostat has been investigated for its anti-tumor properties, particularly in glioblastoma, a highly aggressive brain tumor. A study demonstrated that Givinostat incorporated into liposomes significantly improved its pharmacokinetics and delivery to the brain. The liposomal formulation showed a 2.5-fold increase in drug half-life and a 6-fold increase in brain uptake in mouse models, without overt toxicity. The treatment preserved anti-tumor activity in both 2D and 3D glioblastoma models, indicating its potential as a therapeutic candidate for glioblastoma treatment .
1.2 Hematological Malignancies
Givinostat has also been evaluated in clinical trials for hematological malignancies such as polycythemia vera (PV) and myelofibrosis (MF). A Phase II study reported that Givinostat was well tolerated and could induce hematological responses in patients with PV and some with MF. Among the participants, notable responses included complete and partial remissions, alongside significant reductions in splenomegaly .
Neuromuscular Disorders
2.1 Duchenne Muscular Dystrophy (DMD)
Givinostat is under clinical development for treating Duchenne muscular dystrophy (DMD). It is currently in pre-registration stages following promising results from a Phase III trial (EPIDYS). The trial indicated that Givinostat could slow muscle function decline in ambulatory boys with DMD compared to placebo, evidenced by a clinically meaningful difference in stair-climbing performance over 18 months. It works by stimulating myogenesis through upregulation of follistatin, offering a non-steroidal treatment alternative for patients .
Cardiovascular Applications
Recent studies have highlighted Givinostat's role in reducing adverse cardiac remodeling associated with heart diseases. Research indicates that it mitigates inflammation and fibrosis in cardiac tissues, improving heart performance by regulating endothelial-to-mesenchymal transition processes . This suggests potential applications for Givinostat in treating heart failure and other cardiovascular conditions.
Neuroprotective Effects
Givinostat has shown promise in neuroprotection, particularly in models of neonatal hypoxic-ischemic injury. In rodent studies, it was found to enhance histone acetylation levels post-injury, which may contribute to its anti-inflammatory effects and promote neuroprotection . This application could be relevant for developing treatments for conditions like cerebral palsy or other neurodevelopmental disorders.
Summary of Clinical Applications
作用机制
ITF 2357 通过抑制组蛋白脱乙酰酶的活性来发挥作用。这种抑制导致组蛋白蛋白乙酰化增加,从而导致基因表达改变。 该化合物专门针对参与调节与细胞增殖、分化和存活相关的基因的组蛋白脱乙酰酶 . 此外,ITF 2357 已被证明通过调节关键调节蛋白(如 p21、Bcl-2 和 Mcl-1)的表达来诱导癌细胞凋亡。
生化分析
Biochemical Properties
Givinostat hydrochloride interacts with class I and class II histone deacetylases (HDACs) and several pro-inflammatory cytokines . This interaction reduces the expression of tumor necrosis factor (TNF), interleukin 1 α and β, and interleukin 6 .
Cellular Effects
Givinostat hydrochloride has been shown to decrease endothelial-to-mesenchymal transition and inflammation, reducing cardiac fibrosis and improving heart performance . It also protects blood vessels from apoptosis through the modulatory effect of cardiac fibroblasts on endothelial cells .
Molecular Mechanism
The molecular mechanism of Givinostat hydrochloride involves the inhibition of class I and class II histone deacetylases (HDACs) and several pro-inflammatory cytokines . This inhibition reduces the expression of tumor necrosis factor (TNF), interleukin 1 α and β, and interleukin 6 .
Temporal Effects in Laboratory Settings
The effects of Givinostat hydrochloride over time in laboratory settings have been observed. The dosage of Givinostat hydrochloride may need to be adjusted based on side effects or changes in blood work .
Dosage Effects in Animal Models
In animal models, Givinostat hydrochloride has shown dose-related increases in muscle mass and cross-sectional area (CSA). There were significant reductions in fibrosis, fatty infiltration, and an inflammatory infiltrate in the muscles of mice exposed to Givinostat hydrochloride 5 mg/kg/day and 10 mg/kg/day relative to those of control-treated mice .
Metabolic Pathways
Givinostat hydrochloride is extensively metabolized to several metabolites, four of which have been characterized: ITF2374, ITF2375, ITF2440, and ITF2563 . These metabolites do not contribute to the efficacy of Givinostat hydrochloride . The enzymes responsible for the metabolism of Givinostat hydrochloride are unclear; its metabolism is not mediated by CYP450 or UGT enzymes .
Transport and Distribution
According to population pharmacokinetic modeling, the estimated apparent volume of distribution of the central compartment is 160 L . The estimated apparent volume of distribution of the peripheral compartment is 483 L . Givinostat hydrochloride is highly (~96%) protein bound in plasma .
准备方法
合成路线和反应条件
ITF 2357 的合成涉及制备羟肟酸衍生物。. 反应条件通常包括使用有机溶剂和催化剂来促进所需产物的形成。
工业生产方法
ITF 2357 的工业生产涉及扩大实验室环境中使用的合成路线。这包括优化反应条件以确保最终产物的产率和纯度高。 该化合物通常使用先进的化学反应器和纯化技术批量生产 .
化学反应分析
反应类型
ITF 2357 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成不同的衍生物。
还原: 还原反应可以改变 ITF 2357 中存在的官能团。
常用试剂和条件
用于涉及 ITF 2357 的反应的常用试剂包括氧化剂、还原剂和各种催化剂。 反应条件通常包括控制温度和 pH 值以确保预期的结果 .
主要形成的产物
由 ITF 2357 反应形成的主要产物取决于使用的特定反应条件和试剂。
相似化合物的比较
类似化合物
寿贝罗酰胺羟肟酸 (SAHA): 另一种组蛋白脱乙酰酶抑制剂,具有类似的作用机制,但功效和毒性特征不同。
曲古霉素 A: 一种主要用于研究环境的强效组蛋白脱乙酰酶抑制剂。
丙戊酸: 一种具有更广泛应用的组蛋白脱乙酰酶抑制剂,包括治疗癫痫和情绪障碍。
ITF 2357 的独特性
ITF 2357 独特的特点是能够选择性地诱导癌细胞凋亡,而不会损伤正常细胞。这种选择性活性使其成为治疗癌症的很有希望的候选药物,与其他组蛋白脱乙酰酶抑制剂相比,其潜在的副作用更少。
生物活性
Givinostat hydrochloride, also known as ITF2357, is a potent histone deacetylase (HDAC) inhibitor that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammatory diseases. This article delves into its mechanisms of action, therapeutic applications, and significant research findings.
Givinostat primarily inhibits class I and II HDACs, which leads to increased acetylation of histones and modulation of gene expression. This mechanism has several downstream effects:
- Cytokine Regulation : Givinostat reduces the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and interferon-gamma (IFN-γ) from stimulated peripheral blood mononuclear cells (PBMCs) in vitro .
- Anti-inflammatory Effects : At low concentrations, it exhibits significant anti-inflammatory properties by modulating immune responses, which is particularly beneficial in conditions characterized by excessive inflammation .
- Antineoplastic Activity : Givinostat has shown potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines by altering the expression of genes involved in cell cycle regulation and apoptosis .
In Vitro Studies
- Cytokine Production : A study demonstrated that Givinostat significantly decreased IL-1β levels in glial cell cultures treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
- Histone Acetylation : In vitro experiments confirmed that Givinostat effectively increased the levels of acetylated histone H3, underscoring its role as an HDAC inhibitor .
In Vivo Studies
- Neonatal Hypoxia-Ischemia Model : In a rat model, Givinostat did not significantly alter microglial activation or cytokine levels post-injury but showed some immunosuppressive effects by decreasing MIP-1α levels .
- Liver Fibrosis : Givinostat was found to inhibit hepatic stellate cell activation and alleviate liver fibrosis in mouse models through transcriptomic regulation of key genes involved in fibrosis .
- Traumatic Brain Injury : It improved functional recovery and reduced tissue damage in models of traumatic brain injury, highlighting its neuroprotective capabilities .
Clinical Applications
Givinostat is currently being investigated for several clinical applications:
- Myeloproliferative Disorders : Phase II trials are ongoing to evaluate its efficacy in treating polycythemia vera and other related conditions .
- Duchenne Muscular Dystrophy (DMD) : It is also being explored as a treatment option for DMD, with ongoing Phase III trials assessing its long-term effects on muscle function .
Case Studies
A notable case study involved patients with myelofibrosis who received Givinostat as part of a clinical trial. Results indicated that most patients experienced hematological responses, showcasing the compound's potential in managing blood disorders .
Summary Table of Biological Activities
Activity Type | Description |
---|---|
HDAC Inhibition | Inhibits class I and II HDACs, leading to increased histone acetylation. |
Cytokine Modulation | Reduces production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β). |
Antineoplastic Effects | Induces apoptosis in cancer cells and inhibits tumor growth. |
Neuroprotection | Improves recovery from traumatic brain injury and modulates inflammatory responses post-injury. |
Fibrosis Treatment | Alleviates liver fibrosis by regulating hepatic stellate cell activation. |
属性
IUPAC Name |
[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSGNWJOQMSBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199657-29-9 | |
Record name | Givinostat hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199657299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GIVINOSTAT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02132R2QQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。